molecular formula C45H30N4O2 B1530929 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin CAS No. 95051-10-8

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Cat. No. B1530929
CAS RN: 95051-10-8
M. Wt: 658.7 g/mol
InChI Key: GZTMFXHPFNRUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04614723

Procedure details

15.2 ml of benzaldehyde and 7.51 g of 4-carboxybenzaldehyde are dissolved in 746 ml of boiling propionic acid, treated dropwise with 13.9 ml of pyrrole, the mixture obtained is subsequently heated under reflux for about 30 minutes and then left to cool to room temperature. The porphine derivative is precipitated by the addition of 0.5 l of water. The filtered-off crude product is pre-purified by two-fold column chromatography on 1.2 kg of silica gel, in each case the elution being carried out with the following solvents in sequence: chloroform/cyclohexane (1:1), chloroform/ethyl acetate (3:2) and (1:1), ethyl acetate and ethyl acetate which contains 2% methanol. For the further purification, the product is suspended in a small amount of methanol and filtered off. This procedure is repeated until the filtrate is only faintly coloured. The thus-obtained product is then chromatographed on a silica gel column using chloroform, chloroform/ethyl acetate (1:1) and ethyl acetate as the elution agent. There are obtained 1.7 g of 4-(10,15,20-triphenyl-21H,23H-porphin- 5-yl)benzoic acid as violet crystals.
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
746 mL
Type
solvent
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1)([OH:11])=[O:10].[NH:20]1[CH:24]=[CH:23][CH:22]=[CH:21]1>C(O)(=O)CC>[C:2]1([C:1]2[C:21]3[CH:22]=[CH:23][C:24]([N:20]=3)=[C:16]([C:15]3[CH:18]=[CH:19][C:12]([C:9]([OH:11])=[O:10])=[CH:13][CH:14]=3)[C:24]3[NH:20][C:21]([C:1]([C:2]4[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=4)=[C:24]4[N:20]=[C:21]([C:1]([C:2]5[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=5)=[C:24]5[NH:20][C:21]=2[CH:22]=[CH:23]5)[CH:22]=[CH:23]4)=[CH:22][CH:23]=3)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
7.51 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Name
Quantity
746 mL
Type
solvent
Smiles
C(CC)(=O)O
Step Two
Name
Quantity
13.9 mL
Type
reactant
Smiles
N1C=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
is subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The porphine derivative is precipitated by the addition of 0.5 l of water
CUSTOM
Type
CUSTOM
Details
The filtered-off crude product is pre-purified by two-fold column chromatography on 1.2 kg of silica gel, in each case
WASH
Type
WASH
Details
the elution
CUSTOM
Type
CUSTOM
Details
For the further purification
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
The thus-obtained product is then chromatographed on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=2C=CC(=C(C3=CC=C(N3)C(=C3C=CC(C(=C4C=CC1N4)C4=CC=CC=C4)=N3)C3=CC=CC=C3)C3=CC=C(C(=O)O)C=C3)N2
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.